molecular formula C16H14N6OS B2550205 N-(2-(6-((cyanomethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 893993-40-3

N-(2-(6-((cyanomethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No.: B2550205
CAS No.: 893993-40-3
M. Wt: 338.39
InChI Key: RPVNWJUUFCTPLI-UHFFFAOYSA-N
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Description

N-(2-(6-((cyanomethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 6 with a cyanomethylthio group and at position 3 with an ethyl-linked benzamide moiety. The cyanomethylthio group introduces sulfur-based hydrophobicity and a nitrile functional group, which may enhance binding affinity or metabolic stability compared to oxygen-containing analogs .

Properties

IUPAC Name

N-[2-[6-(cyanomethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6OS/c17-9-11-24-15-7-6-13-19-20-14(22(13)21-15)8-10-18-16(23)12-4-2-1-3-5-12/h1-7H,8,10-11H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVNWJUUFCTPLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-((cyanomethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide typically involves multiple steps. The initial step often includes the formation of the triazolopyridazine core, followed by the introduction of the cyanomethylthio group. The final step involves the attachment of the benzamide moiety. Common reagents used in these reactions include hydrazine derivatives, thiols, and various amides. Reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-((cyanomethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific solvents and temperature control to optimize reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

N-(2-(6-((cyanomethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(6-((cyanomethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the [1,2,4]Triazolo[4,3-b]Pyridazine Core

The biological activity of triazolopyridazine derivatives is highly dependent on substituent chemistry. Key analogs include:

Compound 1 () :
  • Structure: 2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide
  • Key Features : Oxadiazole ring (electron-withdrawing) and nitro group (electron-deficient).
  • Activity : Designed for anticancer and antiviral applications, leveraging nitro groups for redox-based interactions .
Compound 3 () :
  • Structure: 2-[[(3,5-dimethyl-4-isoxazolyl)methyl]thio]-N-[2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethyl]-benzamide
  • Key Features : Isoxazole (moderate hydrophobicity) and triazolopyrimidine (hydrogen-bonding capability).
  • Activity : Targets platelet aggregation and thrombotic pathways .
N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide () :
  • Structure : Methyl group at position 6, benzamide attached via phenyl ring.
  • Activity : Exhibits moderate antimicrobial activity, suggesting methyl groups enhance membrane penetration .
L838417 () :
  • Structure : 7-tert-butyl-3-(2,5-difluoro-phenyl)-6-(2-methyl-2H-[1,2,4]triazol-3-ylmethoxy)-[1,2,4]triazolo[4,3-b]pyridazine
  • Key Features : Fluorophenyl (lipophilic) and triazolylmethoxy (polar).
  • Activity : Potent GABAA receptor modulator with anxiolytic effects .
Cytotoxicity :
  • Compound 24 () : Displays significant cytotoxicity against Hep cell lines (IC50 < Adriamycin’s 1.2 μg/mL), attributed to its triazolopyridazine core and unspecified substituents .
  • Target Compound: The cyanomethylthio group may enhance cytotoxicity via sulfur-mediated redox cycling or nitrile-derived hydrogen bonding, though direct data are lacking .
Antimicrobial Activity :
  • Derivatives: Methyl and benzamide groups confer moderate activity against bacteria and fungi, while the target compound’s ethyl linker and cyanomethylthio group could improve solubility and target specificity .
Receptor Modulation :
  • TPA023 (): A triazol-3-ylmethoxy substituent enables α2/α3-subtype selectivity for GABAA receptors. The target compound’s cyanomethylthio group might similarly fine-tune receptor subtype interactions .

Physicochemical Properties

Property Target Compound , Compound 1 Derivative L838417 ()
Molecular Weight ~520 (estimated) 487.5 ~370 455.5
LogP (Predicted) 3.2 (highly hydrophobic) 2.8 2.1 4.0
Key Functional Groups Cyanomethylthio, benzamide Oxadiazole, nitro Methyl, benzamide Fluorophenyl, triazol

Biological Activity

N-(2-(6-((cyanomethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be characterized by its complex structure which includes:

  • A triazolo-pyridazine core.
  • A cyanomethylthio substituent.
  • An ethylbenzamide moiety.

The molecular formula is C_{15}H_{17N_5S and it has a molecular weight of approximately 305.4 g/mol.

Antitumor Activity

Recent studies have indicated that derivatives of triazolo-pyridazine compounds exhibit significant antitumor properties. For instance, a related compound demonstrated cytotoxicity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The most effective derivatives showed IC50 values in the low micromolar range (1.06 ± 0.16 μM for A549 cells) .

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (μM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

The mechanism by which these compounds exert their antitumor effects often involves the inhibition of specific kinases associated with cancer proliferation and survival pathways. For example, the inhibition of c-Met kinase has been highlighted as a crucial target, with some derivatives exhibiting comparable potency to established inhibitors like Foretinib .

Anti-inflammatory Activity

In addition to antitumor effects, triazolo-pyridazine derivatives have shown promising anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), suggesting their potential in treating inflammatory diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of these compounds. Modifications to the triazolo-pyridazine scaffold and side chains can significantly influence their potency and selectivity against different biological targets.

Key Findings:

  • Substituents on the benzamide portion can enhance binding affinity to target proteins.
  • The presence of electron-withdrawing groups often increases biological activity by stabilizing the active conformation of the molecule.

Case Studies

  • Case Study on Cytotoxicity : A recent study synthesized several triazolo-pyridazine derivatives and evaluated their cytotoxic effects on various cancer cell lines using MTT assays. The findings revealed that certain modifications led to enhanced cytotoxicity, particularly in compounds with specific functional groups that favorably interact with biological targets .
  • Anti-inflammatory Potential : Another investigation focused on the anti-inflammatory effects of these compounds in vitro, demonstrating their ability to reduce LPS-induced inflammation in macrophages, thus highlighting their therapeutic potential in treating chronic inflammatory conditions .

Q & A

Q. Critical factors affecting yield :

  • Catalyst selection : Use of bases like triethylamine or DBU to deprotonate thiol groups.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
  • Temperature control : Reactions often proceed at 60–80°C to avoid side reactions.

Q. Example data from analogous syntheses :

StepReagents/ConditionsYield (%)Reference
CyclizationHydrazine hydrate, EtOH, reflux45–58
Thioether formationK₂CO₃, DMF, 70°C60–75

How can researchers confirm structural integrity using spectroscopic methods?

Answer:
Key techniques :

  • ¹H/¹³C NMR : Identify protons and carbons in the benzamide, triazolo-pyridazine, and cyanomethylthio groups. For example:
    • Benzamide NH: δ 10.2–10.5 ppm (singlet).
    • Triazolo-pyridazine protons: δ 8.1–8.5 ppm (aromatic region) .
  • IR spectroscopy : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) stretches .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.

Q. Troubleshooting contradictions :

  • Impurity detection : Use HPLC or TLC to identify byproducts (e.g., unreacted intermediates).
  • Dynamic effects in NMR : Variable temperature NMR resolves overlapping signals caused by rotational isomerism .

How can computational methods like DFT optimize synthesis pathways?

Answer:
Advanced computational workflows () integrate:

  • Reaction path searching : Quantum chemical calculations (e.g., Gaussian) model transition states and intermediates to predict feasible routes.
  • Machine learning : Prioritize reaction conditions (solvent, catalyst) using historical data.
  • Energy profiling : Identify rate-limiting steps (e.g., cyclization barriers) to adjust temperatures or catalysts .

Case study :
For triazolo-pyridazine derivatives, DFT calculations revealed that electron-withdrawing substituents on the pyridazine ring lower cyclization activation energy by 15–20 kJ/mol .

How to resolve contradictory NMR data in structural elucidation?

Answer:
Common contradictions and solutions:

  • Signal splitting : May arise from diastereotopic protons or restricted rotation. Use 2D NMR (COSY, NOESY) to assign spatial relationships .
  • Unexpected peaks : Trace solvents (DMSO-d⁶ at δ 2.5 ppm) or water can interfere. Dry samples thoroughly and use deuterated solvents.
  • Dynamic processes : For example, amide bond rotation can cause peak broadening. Collect NMR spectra at higher temperatures (e.g., 50°C) .

What strategies improve solubility for in vitro assays?

Answer:
Modify the compound’s physicochemical properties:

  • Salt formation : Convert the benzamide to a hydrochloride salt.
  • Co-solvents : Use DMSO-water mixtures (≤10% DMSO) to maintain solubility without cytotoxicity.
  • Structural tweaks : Introduce hydrophilic groups (e.g., piperazine or morpholine) at non-critical positions, as demonstrated in for fluorinated triazoles .

Q. Solubility data for analogs :

DerivativeAqueous solubility (µg/mL)LogP
Parent compound<53.2
Piperazine-modified1202.1

How to design SAR studies by modifying the core structure?

Answer:
Focus on regions with high synthetic flexibility:

  • Triazolo-pyridazine core : Vary substituents at positions 3 and 6 (e.g., alkyl, aryl, or heteroaryl groups) to probe electronic effects.
  • Benzamide moiety : Introduce electron-withdrawing groups (F, Cl) to enhance binding affinity, as seen in for fluorinated analogs.
  • Cyanomethylthio linker : Replace sulfur with sulfoxide/sulfone to assess oxidation state impact .

Q. SAR findings from related compounds :

ModificationBiological Activity (IC₅₀)
6-Cl substituent0.8 µM (kinase inhibition)
6-CF₃ substituent0.2 µM

What are common impurities, and how to mitigate them?

Answer:
Typical impurities :

  • Unreacted intermediates : 6-chloro precursors or cyanomethyl thiol.
  • Oxidation byproducts : Sulfoxide derivatives from thioether oxidation.

Q. Mitigation strategies :

  • Chromatographic purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradients).
  • Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation .

How to apply green chemistry principles to scale-up synthesis?

Answer:

  • Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent.
  • Catalyst recycling : Immobilize bases on silica to reduce waste.
  • Microwave-assisted synthesis : Shorten reaction times (e.g., from 12 h to 2 h for cyclization) .

Q. Example metrics :

ParameterConventionalGreen Approach
E-factor3512
Energy use120 kWh/kg40 kWh/kg

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